molecular formula C11H17O4P B12698622 Diethyl 4-methylphenyl phosphate CAS No. 4877-08-1

Diethyl 4-methylphenyl phosphate

Cat. No.: B12698622
CAS No.: 4877-08-1
M. Wt: 244.22 g/mol
InChI Key: UBSNERLLCAIDQQ-UHFFFAOYSA-N
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Description

Diethyl 4-methylphenyl phosphate is an organophosphate ester characterized by two ethyl ester groups and a para-methyl-substituted phenyl group attached to a phosphate core. For instance, dimethyl phenyl phosphate (C₈H₁₁O₄P, MW 202.15) serves as a structural analog, where methyl groups replace ethyl substituents . This compound likely has a molecular formula of C₁₁H₁₇O₄P (estimated MW ~242.25), analogous to diethyl benzylphosphonate derivatives . Organophosphate esters like this are commonly used as intermediates in organic synthesis, plasticizers, or flame retardants, though specific applications for this compound require further study.

Properties

CAS No.

4877-08-1

Molecular Formula

C11H17O4P

Molecular Weight

244.22 g/mol

IUPAC Name

diethyl (4-methylphenyl) phosphate

InChI

InChI=1S/C11H17O4P/c1-4-13-16(12,14-5-2)15-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3

InChI Key

UBSNERLLCAIDQQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

The synthesis of diethyl 4-methylphenyl phosphate typically involves the reaction of 4-methylphenol with diethyl phosphorochloridate in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Diethyl 4-methylphenyl phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 4-methylphenyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 4-methylphenyl phosphate involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Dimethyl Phenyl Phosphate

  • Structure : Methyl ester groups and an unsubstituted phenyl ring.
  • Molecular Formula : C₈H₁₁O₄P .
  • The para-methyl substituent on the phenyl ring introduces steric and electronic effects, possibly altering reactivity in nucleophilic substitutions or catalytic reactions .

Triaryl Phosphates (e.g., Tris(3-methylphenyl) Phosphate)

  • Structure : Three aryl groups attached to a phosphate core.
  • Example : A reaction mass containing 4-methylphenyl di-3-methylphenyl phosphate and related triaryl phosphates .
  • Key Differences :
    • Diethyl 4-methylphenyl phosphate has mixed alkyl-aryl ester groups, whereas triaryl phosphates are fully aryl-substituted.
    • Toxicity profiles differ: triaryl phosphates exhibit reproductive toxicity and neurotoxicity in rodents, while alkyl-aryl phosphates may have distinct metabolic pathways .

Diethyl (Hydroxy(Phenyl)Methyl)Phosphonate

  • Structure : A phosphonate (C-P bond) with diethyl and hydroxyphenylmethyl groups.
  • Key Differences :
    • Phosphonates (C-P bonds) are more hydrolytically stable than phosphates (O-P-O esters), affecting environmental persistence and biological activity .
    • This compound’s phosphate ester linkage may make it more susceptible to enzymatic or chemical hydrolysis compared to phosphonates.

Comparative Catalyst Efficiency

A study comparing catalysts for synthesizing diethyl (hydroxy(phenyl)methyl)phosphonate reported yields up to 82% using optimized conditions . Similar methodologies may apply to this compound, though catalyst choice (e.g., nickel vs. palladium) would influence reaction efficiency.

Toxicological and Environmental Profiles

Toxicity of Triaryl Phosphates

  • Reproductive Toxicity : Tris(3-methylphenyl) phosphate impairs fertility in rodents .
  • Neurotoxicity : Prolonged exposure to tricresyl phosphate causes delayed neurotoxicity (ataxia, tremors) .

Diethyl Phosphate as a Metabolite

Diethyl phosphate, a degradation product of organophosphate insecticides, is associated with environmental persistence and cholinesterase inhibition . This compound may follow similar metabolic pathways, though its aryl group could reduce hydrolysis rates.

Table 2: Toxicity Comparison

Compound Key Toxicological Effects Reference
Tris(3-methylphenyl) phosphate Reproductive toxicity, neurotoxicity
Diethyl phosphate Cholinesterase inhibition
This compound Data lacking; inferred aryl effects N/A

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